(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
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Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and its role or uses in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves the use of various spectroscopic methods (like NMR, IR, MS) to determine the structure of the compound. Computational chemistry might also be used to predict the structure and properties of the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.
Future Directions
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properties
IUPAC Name |
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8H,1-2,4,13H2/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXQLCRQEWZHDB-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=C(C=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571034 |
Source
|
Record name | (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
170151-28-7 |
Source
|
Record name | (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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